Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
Chemical Structure: Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 2166979-53-7) is a bicyclic β-lactam derivative with a fused bicyclo[4.2.0]octane scaffold. The molecule features a 2-azabicyclo core, a tert-butyl carbamate protecting group at position 2, and a ketone group at position 5.
Properties
IUPAC Name |
tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSDAVMHFAVCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCCN2C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form the bicyclic structure.
Oxidation Reactions: These reactions introduce oxygen-containing functional groups into the molecule.
Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions during synthesis and are later removed to reveal the desired functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 7 and the bicyclic scaffold enable selective oxidation under controlled conditions:
| Reagent/Condition | Product | Notes |
|---|---|---|
| KMnO₄ (acidic conditions) | 7,8-Diketo derivative via ketone oxidation | Over-oxidation may occur if conditions are not tightly regulated. |
| PCC (mild oxidizing agent) | Preserves bicyclic structure while oxidizing secondary alcohols (if present) | Selective for alcohols without disrupting the β-lactam ring. |
Reduction Reactions
Reduction targets either the ketone group or the β-lactam ring, depending on reagent strength:
| Reagent | Product | Mechanism |
|---|---|---|
| NaBH₄ | Secondary alcohol at position 7 | Ketone → alcohol conversion; retains bicyclic framework. |
| LiAlH₄ | Fully reduced methylene group (C7) with β-lactam ring opening | Strong reductants disrupt the strained bicyclic system. |
Functional Group Transformations
The tert-butyl carbamate group (Boc) and vinyl substituent (if present) enable further derivatization:
Ring-Opening Reactions
The β-lactam ring’s strain drives reactivity under specific conditions:
| Reagent | Product | Outcome |
|---|---|---|
| H₂O (acidic hydrolysis) | Linear amino acid derivative | Hydrolyzes β-lactam to a carboxylate, retaining bicyclic core. |
| Grignard Reagents | Alkyl/aryl addition at the carbonyl position | Expands molecular complexity for structural diversification. |
Comparative Reactivity
Key differences compared to analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives ):
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, demonstrating significant cytotoxic effects. Recent studies have highlighted its efficacy against:
- Prostate Cancer (PC-3)
- Ovarian Cancer (SKOV-3)
- Cervical Cancer (HeLa)
- Breast Cancer (MCF-7/ADR)
In vitro assays revealed that 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide exhibits potent antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in these cancer types. For instance, one study reported an IC50 value of 1.8 μM against MCF-7 cells, showcasing the compound's potential as a lead for further development in cancer therapeutics .
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results:
- Inhibition of Gram-positive and Gram-negative bacteria
- Potential antifungal activity
Studies have indicated that the compound acts by inhibiting bacterial folate synthesis, similar to traditional sulfonamides, which could position it as a valuable agent in combating resistant bacterial strains .
Antitubercular Activity
Given the global challenge posed by multidrug-resistant tuberculosis (TB), the search for new antitubercular agents is critical. Research indicates that 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide possesses antitubercular properties:
- Activity against Mycobacterium tuberculosis
In vitro studies have shown that this compound can inhibit the growth of TB pathogens, making it a candidate for further exploration in TB treatment regimens .
Mechanistic Insights and Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide with target proteins involved in cancer proliferation and bacterial resistance. These studies suggest that the compound binds effectively to active sites of key enzymes, disrupting their function and leading to cell death .
Summary of Key Findings
| Application Area | Biological Activity | IC50 Values (μM) | Notable Cell Lines/Strains |
|---|---|---|---|
| Anticancer | Cytotoxicity | 1.8 | MCF-7 |
| Antimicrobial | Inhibition of bacterial growth | N/A | Various Gram-positive and Gram-negative strains |
| Antitubercular | Inhibition of Mycobacterium tuberculosis | N/A | Mycobacterium tuberculosis |
Mechanism of Action
The mechanism by which tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Biological Activity
Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS Number: 2044712-84-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 255.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of azabicyclo compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
Several studies have reported the anticancer potential of related bicyclic compounds. For example, compounds containing the azabicyclo framework have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The proposed mechanism includes inducing apoptosis in cancer cells and inhibiting angiogenesis.
3. Neuroprotective Effects
There is emerging evidence suggesting that certain azabicyclo compounds can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Case Study: Anticancer Activity
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a series of azabicyclo derivatives and evaluated their anticancer activity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.
Q & A
Basic Questions
Q. What are the key structural features and spectroscopic markers for characterizing tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate?
- Answer : The compound's bicyclo[4.2.0]octane core is characterized by NMR spectroscopy. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). The ketone (7-oxo) resonates at ~210 ppm (¹³C NMR), while the ester carbonyl (carboxylate) appears at ~170 ppm. IR spectroscopy confirms the ketone (C=O stretch at ~1700 cm⁻¹) and ester (C=O at ~1730 cm⁻¹). Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 226.3 (calculated for C₁₃H₂₁NO₃). X-ray crystallography can resolve bicyclic conformation and substituent stereochemistry .
Q. What synthetic methodologies are commonly employed to prepare bicyclic tert-butyl carboxylates with azabicyclo cores?
- Answer : The synthesis involves cyclization strategies using tert-butyl chloroformate or Boc-anhydride under basic conditions (e.g., NaHCO₃ or Et₃N). For example, a diazabicyclo precursor may undergo ring-closing via intramolecular amidation or alkylation. Key steps include:
- Ring formation : Intramolecular SN2 or Michael addition to construct the bicyclic framework.
- Protection : Boc-group installation to stabilize reactive amines.
- Optimization : Solvent polarity (e.g., DCM or THF) and temperature (0–25°C) influence yield and stereoselectivity. Reported yields range from 40–75% for analogous compounds .
Advanced Research Questions
Q. How does the bicyclo[4.2.0]octane core influence conformational stability and reactivity in ring-opening reactions?
- Answer : The bicyclic system imposes steric constraints, favoring chair-like conformations in the six-membered ring. The 8,8-dimethyl groups enhance steric hindrance, reducing axial attack on the ketone. Computational studies (DFT) show that the transition state for nucleophilic addition to the 7-oxo group requires ~25 kcal/mol activation energy. Ring-opening via acid-catalyzed hydrolysis proceeds regioselectively at the strained bridgehead C-N bond, yielding linear dipeptide precursors .
Q. What strategies resolve contradictions in reported biological activity data for azabicyclo carboxylates?
- Answer : Discrepancies arise from variations in assay conditions (e.g., enzyme source, pH). To address this:
- Standardization : Use recombinant enzymes (e.g., HIV-1 protease) with controlled buffer systems.
- Docking studies : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding modes, identifying key interactions (e.g., hydrogen bonds with the 7-oxo group).
- SAR analysis : Compare IC₅₀ values of derivatives (e.g., methyl vs. phenyl substituents) to isolate steric/electronic effects. For example, 8,8-dimethyl analogs show 3-fold higher protease inhibition than unsubstituted counterparts .
Q. How can computational modeling guide the design of derivatives targeting neurological receptors?
- Answer :
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the carboxylate and hydrophobic regions from tert-butyl groups).
- ADMET prediction : Tools like SwissADME assess blood-brain barrier permeability (logP ~2.5 optimal).
- Target validation : Docking into NMDA or σ₁ receptor models (PDB: 7EKG) prioritizes derivatives with <100 nM predicted Kd. For example, bicyclo[4.2.0]octane derivatives show higher σ₁ affinity than bicyclo[3.2.1] analogs due to improved cavity fit .
Methodological Case Study
Experimental Design: Optimizing enantioselective synthesis of the bicyclic core
- Objective : Achieve >90% ee for the (1S,6R)-stereoisomer.
- Approach :
- Catalyst screening : Chiral phosphoric acids (e.g., TRIP) vs. Pd-catalyzed asymmetric allylic alkylation.
- Conditions : Solvent (toluene vs. MeCN), temperature (-20°C vs. RT).
- Analysis : Chiral HPLC (Chiralpak IA column) with UV detection at 254 nm.
- Results : TRIP catalyst in toluene at -20°C yields 88% ee, while Pd catalysis achieves 92% ee but requires longer reaction times (24 h vs. 6 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
